REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH3:9])[CH:3]=1.[I:10]N1C(=O)CCC1=O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:9])[C:5]([NH2:8])=[C:6]([I:10])[CH:7]=1
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)N)C
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Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 25° C. for 16 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
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ADDITION
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Details
|
the resultant crude residue was diluted with EtOAc (40 ml)
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Type
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WASH
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Details
|
The organic layer was washed with aqueous 1N NaOH solution (2×15 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (5-10% EtOAc in hexane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=C1)C)N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |